2-Methyl-5-norbornene-2-methanol
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Overview
Description
2-Methyl-5-norbornene-2-methanol: is a bicyclic alcohol compound with the molecular formula C9H14O. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a hydroxymethyl group attached to the norbornene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method for preparing 2-Methyl-5-norbornene-2-methanol involves the Williamson ether synthesis.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-methyl-5-norbornene.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-5-norbornene-2-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
Chemistry: 2-Methyl-5-norbornene-2-methanol is used as a monomer in the synthesis of addition polymers. These polymers exhibit unique gas-transport properties and are used in the development of gas-separation membranes .
Biology: In biological research, derivatives of this compound are used as intermediates in the synthesis of bioactive molecules. These molecules can be used in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as high-performance polymers and resins .
Mechanism of Action
The mechanism of action of 2-Methyl-5-norbornene-2-methanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is typically the site of reactivity, undergoing transformation to form ketones or carboxylic acids. In polymerization reactions, the double bond in the norbornene ring participates in addition reactions, leading to the formation of high-molecular-weight polymers .
Comparison with Similar Compounds
5-Norbornene-2-methanol: Similar in structure but lacks the methyl group at the 2-position.
2-Hydroxymethyl-5-norbornene: Another derivative of norbornene with a hydroxymethyl group but without the methyl substitution.
Uniqueness: 2-Methyl-5-norbornene-2-methanol is unique due to the presence of both a hydroxymethyl group and a methyl group on the norbornene ring. This structural feature imparts distinct reactivity and properties, making it valuable in the synthesis of specialized polymers and materials .
Properties
CAS No. |
74039-17-1 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanol |
InChI |
InChI=1S/C9H14O/c1-9(6-10)5-7-2-3-8(9)4-7/h2-3,7-8,10H,4-6H2,1H3 |
InChI Key |
WNHHRXSVKWWRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1C=C2)CO |
Origin of Product |
United States |
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